Maraviroc is a synthetic molecule classified as a piperidine derivative. [] It acts as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). [] In scientific research, Maraviroc is primarily studied for its role in inhibiting the entry of HIV-1 into host cells.
Mechanism of Action
Maraviroc acts as an allosteric noncompetitive antagonist of the CCR5 receptor. [, ] This means it binds to a site on the CCR5 receptor distinct from the binding site of its natural ligands (chemokines). [, ] By doing so, Maraviroc induces conformational changes in the CCR5 receptor, preventing the binding and signaling of chemokines and subsequently blocking HIV-1 entry into host cells. [, ]
Studies indicate that Maraviroc may have a different binding site on CCR5 compared to other CCR5 antagonists like INCB9471. [] This difference in binding sites could be significant in overcoming drug-resistant HIV-1 strains. []
Applications
Maraviroc has been investigated in clinical trials and has demonstrated safety and efficacy in reducing viral load in HIV-1 infected individuals. [] Its primary application lies in its potential as an antiretroviral therapy for HIV-1 infection.
Related Compounds
Maraviroc (UK-427,857)
Compound Description: Maraviroc (UK-427,857) is a CCR5 antagonist that acts as an allosteric noncompetitive inhibitor. It binds to the CCR5 receptor, preventing the binding of HIV-1 to the host cell. Maraviroc has been approved for clinical use for the treatment of HIV-1 infection. [, , ]
Relevance: Both maraviroc and (4,4-difluoro-3-methyloxolan-3-yl)methanamine hydrochloride are likely to be investigated for their potential as CCR5 antagonists. Although their specific binding sites and mechanisms of action may differ, they share the same therapeutic target and potentially overlapping pharmacological profiles. Studying the structure-activity relationships of diverse CCR5 antagonists like maraviroc can provide valuable insights into the structural features required for potent and selective CCR5 inhibition, ultimately aiding in the design and development of improved therapeutics for HIV-1 infection. [, , ]
Aplaviroc (873140)
Compound Description: Aplaviroc (873140) is another potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits a unique divergence in its mechanism of action compared to other CCR5 antagonists. While it effectively blocks the binding of the chemokine MIP-1α and inhibits CCL5-induced calcium responses, it does not block the binding of the chemokine RANTES. [] This unique profile suggests that aplaviroc may interact with the CCR5 receptor in a distinct manner compared to other antagonists. []
Relevance: Both aplaviroc and (4,4-difluoro-3-methyloxolan-3-yl)methanamine hydrochloride likely target the CCR5 receptor as antagonists. Investigating the specific binding interactions and functional consequences of aplaviroc's unique antagonism profile can provide insights into the complexities of CCR5 receptor modulation. [] Understanding how different antagonists, including (4,4-difluoro-3-methyloxolan-3-yl)methanamine hydrochloride, engage with CCR5 can facilitate the development of more selective and effective CCR5-targeted therapies.
INCB9471
Compound Description: INCB9471 is a potent and specific small-molecule inhibitor of human CCR5. [, ] It demonstrated safety and efficacy in reducing viral load in Phase I and II clinical trials for HIV-1 infection. [, ] INCB9471 binds to CCR5 noncompetitively and exhibits slow dissociation kinetics, suggesting a prolonged duration of action. [, ]
Relevance: While the specific binding site of INCB9471 might differ from that of (4,4-difluoro-3-methyloxolan-3-yl)methanamine hydrochloride, both compounds target the CCR5 receptor and might share overlapping binding regions or interact with similar amino acid residues. [, ] Investigating the binding interactions and structure-activity relationships of diverse CCR5 antagonists, including INCB9471 and (4,4-difluoro-3-methyloxolan-3-yl)methanamine hydrochloride, is crucial for understanding the molecular basis of their activity and for guiding the development of next-generation CCR5 inhibitors with enhanced potency and selectivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.